5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
Overview
Description
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is a chemical compound with the following properties:
- Empirical Formula : C₁₃H₁₆N₄O₂S
- Molecular Weight : 292.36 g/mol
- Structure : The compound consists of a pyrimidine ring with a tert-butylsulfonyl group attached at positions 5 and 2, and an amino group at position 4.
Molecular Structure Analysis
The molecular structure of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is crucial for understanding its properties and reactivity. The tert-butylsulfonyl group provides steric hindrance, affecting its interactions with other molecules. The pyrimidine ring imparts aromaticity and influences its electronic properties.
Chemical Reactions Analysis
While detailed studies on specific chemical reactions involving this compound are scarce, we can anticipate its behavior based on its functional groups. Potential reactions include nucleophilic substitutions, amidations, and cyclizations. Researchers should explore its reactivity further.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)
- Stability : Stable under standard conditions
- Spectroscopic Data : NMR, IR, and UV-Vis spectra are essential for characterization.
Safety And Hazards
- Hazard Class : Acute Toxicity (Oral)
- Signal Word : Warning
- Storage : Non-combustible solid
- WGK : WGK 3 (harmful to aquatic life)
- Flash Point : Not applicable
- Researchers handling this compound should follow safety protocols and conduct risk assessments.
Future Directions
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Studies : Investigate its biological activity and potential applications.
- Structural Elucidation : Obtain crystallographic data for precise structural analysis.
Please note that while some information is available, further research is needed to fully understand the properties and applications of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine. Researchers should explore relevant literature and experimental data to advance our knowledge of this compound12.
properties
IUPAC Name |
5-tert-butylsulfonylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)15(13,14)5-4-11-7(10)12-6(5)9/h4H,1-3H3,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIKVJYVVQUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381068 | |
Record name | 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine | |
CAS RN |
175202-17-2 | |
Record name | 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175202-17-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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